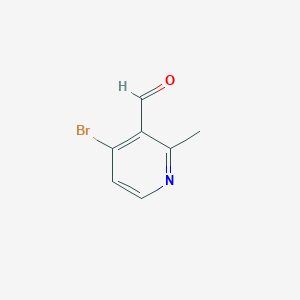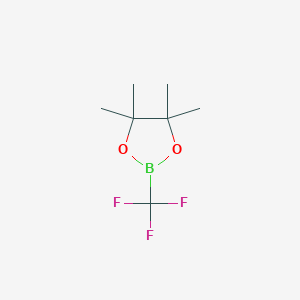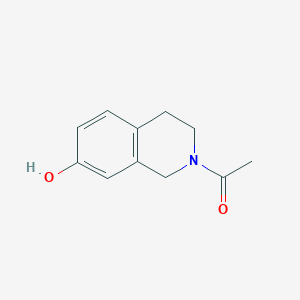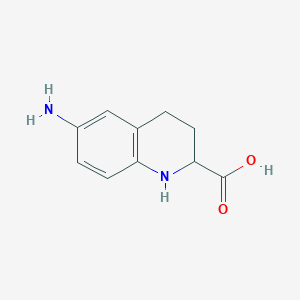
N2-Methyl-N2-phenylpyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N2-Méthyl-N2-phénylpyridine-2,5-diamine est un composé aromatique hétérocyclique qui comprend un cycle pyridine substitué par deux groupes amino et deux groupes phényle. Ce composé a gagné en attention en raison de son activité biologique potentielle et de ses diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la N2-Méthyl-N2-phénylpyridine-2,5-diamine implique généralement la réaction de la pyridine-2,5-diamine avec l’iodure de méthyle et l’acide phénylboronique dans des conditions spécifiques. La réaction est généralement effectuée en présence d’un catalyseur au palladium et d’une base comme le carbonate de potassium. Le mélange réactionnel est chauffé pour faciliter la formation du produit désiré .
Méthodes de production industrielle : Dans un contexte industriel, la production de la N2-Méthyl-N2-phénylpyridine-2,5-diamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé .
Analyse Des Réactions Chimiques
Types de réactions : La N2-Méthyl-N2-phénylpyridine-2,5-diamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : Les groupes amino du composé peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme les halogénures d’alkyle et les chlorures d’acyle.
Principaux produits :
Oxydation : Quinones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
La N2-Méthyl-N2-phénylpyridine-2,5-diamine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme un bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles.
Industrie : Utilisé comme stabilisateur dans la fabrication de matériaux synthétiques
Mécanisme D'action
Le mécanisme d’action de la N2-Méthyl-N2-phénylpyridine-2,5-diamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Composés similaires :
- N2-Phénylpyridine-2,5-diamine
- N2-Méthylpyridine-2,5-diamine
Comparaison : La N2-Méthyl-N2-phénylpyridine-2,5-diamine est unique en raison de la présence de groupes méthyle et phényle, qui peuvent influencer sa réactivité chimique et son activité biologique. Comparée à la N2-Phénylpyridine-2,5-diamine, le groupe méthyle ajoute une gêne stérique et des effets électroniques, modifiant potentiellement les propriétés du composé. De même, le groupe phényle dans la N2-Méthyl-N2-phénylpyridine-2,5-diamine peut améliorer sa stabilité et son interaction avec les cibles biologiques par rapport à la N2-Méthylpyridine-2,5-diamine .
Comparaison Avec Des Composés Similaires
- N2-Phenylpyridine-2,5-diamine
- N2-Methylpyridine-2,5-diamine
Comparison: N2-Methyl-N2-phenylpyridine-2,5-diamine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to N2-Phenylpyridine-2,5-diamine, the methyl group adds steric hindrance and electronic effects, potentially altering the compound’s properties. Similarly, the phenyl group in this compound can enhance its stability and interaction with biological targets compared to N2-Methylpyridine-2,5-diamine .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-N-methyl-2-N-phenylpyridine-2,5-diamine |
InChI |
InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3 |
Clé InChI |
LFKITGZYAOJNQV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)

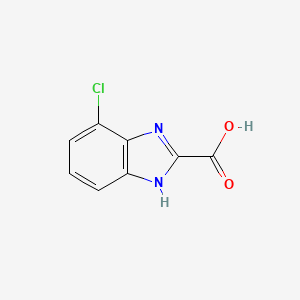
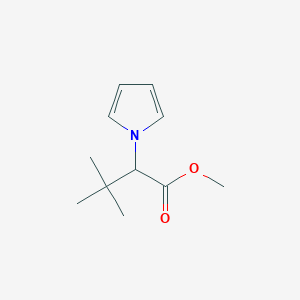
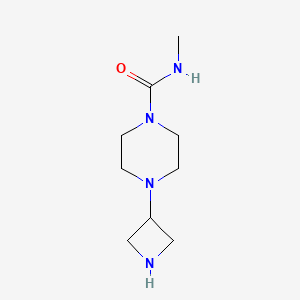
![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)
